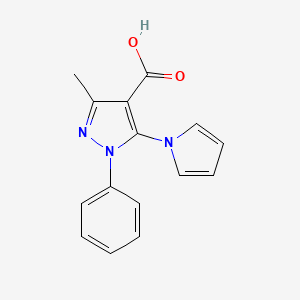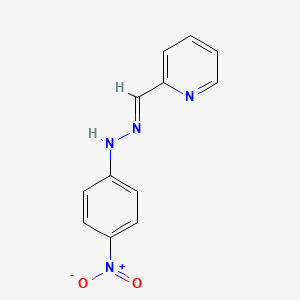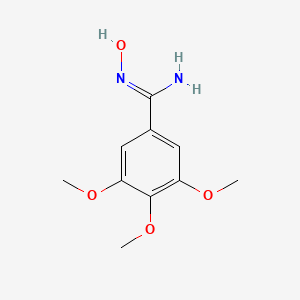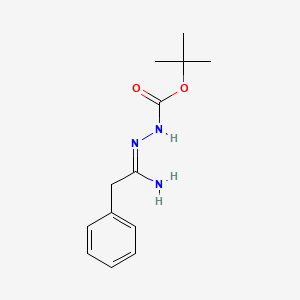![molecular formula C14H20N2O B1311616 Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- CAS No. 613660-25-6](/img/structure/B1311616.png)
Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
Piperidine is a colorless liquid with an odor described as objectionable, typical of amines .Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
Piperidine derivatives are crucial in synthesizing a variety of pharmacologically active compounds. They serve as key intermediates in the production of drugs targeting different diseases. The versatility of the piperidine ring allows for the creation of compounds with potential activity against cancer, neurodegenerative disorders, and more .
Anticancer Agents
Specific piperidine derivatives have been designed to act as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), showing promise in the treatment of certain types of cancers .
Antimicrobial and Antifungal Applications
The structural flexibility of piperidine allows for the development of antimicrobial and antifungal agents. These compounds can be tailored to target a wide range of pathogens, providing new avenues for treating infections .
Analgesic and Anti-inflammatory Drugs
Piperidine derivatives are used to develop analgesic and anti-inflammatory drugs. Their efficacy in pain management and reducing inflammation makes them valuable in treating chronic pain conditions and inflammatory diseases .
Antiviral and Antimalarial Therapeutics
Researchers are exploring piperidine derivatives for their antiviral and antimalarial properties. These compounds could lead to new treatments for viral infections and malaria, addressing the need for more effective therapies .
Neuroprotective Agents
Due to their ability to cross the blood-brain barrier, certain piperidine derivatives are investigated for their neuroprotective properties. They hold potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antipsychotic Medications
The piperidine structure is found in several antipsychotic medications. These drugs play a crucial role in managing psychiatric disorders, offering therapeutic benefits for conditions such as schizophrenia .
Safety and Hazards
Piperidine is classified as dangerous with hazard statements including H225, H311, H314, H331 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P311, P312, P321, P322, P361, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread , and they play a significant part in the pharmaceutical industry .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
Piperidine derivatives are known to be important synthetic medicinal blocks for drug construction , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Piperidine derivatives are known to be involved in various biological activities .
Action Environment
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-13-6-4-5-9-16(13)14(17)12-8-7-11(2)15-10-12/h7-8,10,13H,3-6,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCBSZOXPHLZBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434937 |
Source


|
| Record name | Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- | |
CAS RN |
613660-25-6 |
Source


|
| Record name | Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














